L-Alanine 4-nitroanilide hydrochloride L-Alanine 4-nitroanilide hydrochloride
Brand Name: Vulcanchem
CAS No.: 31796-55-1
VCID: VC21540051
InChI: InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1
SMILES: CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Molecular Formula: C9H12ClN3O3
Molecular Weight: 209,21*36,45 g/mole

L-Alanine 4-nitroanilide hydrochloride

CAS No.: 31796-55-1

Cat. No.: VC21540051

Molecular Formula: C9H12ClN3O3

Molecular Weight: 209,21*36,45 g/mole

* For research use only. Not for human or veterinary use.

L-Alanine 4-nitroanilide hydrochloride - 31796-55-1

Specification

CAS No. 31796-55-1
Molecular Formula C9H12ClN3O3
Molecular Weight 209,21*36,45 g/mole
IUPAC Name (2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Standard InChI InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1
Standard InChI Key YEXRLSXNWLNHQR-RGMNGODLSA-N
Isomeric SMILES C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-]
SMILES CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-]

Introduction

Chemical Identity and Structure

L-Alanine 4-nitroanilide hydrochloride is characterized by its unique structure, which includes a nitrophenyl group that enhances its reactivity and solubility in various solvents . This compound is the hydrochloride salt of L-Alanine 4-nitroanilide and is often abbreviated as H-Ala-pNA·HCl in scientific literature .

Physical and Chemical Properties

The compound exhibits specific chemical and physical properties that make it valuable for research applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₁N₃O₃·HCl or C₉H₁₂ClN₃O₃
Molecular Weight245.66-245.67 g/mol
CAS Number31796-55-1
Physical FormPowder, typically yellow in color
Optical Rotation11 ± 2° (C=1 in MeOH) at 20°C
Storage Temperature-20°C
SolubilityGood solubility in various solvents
PubChem Chemical ID2802426

Chemical Identifiers and Synonyms

For comprehensive identification purposes, the compound is associated with multiple identifiers and synonyms:

TypeIdentifier
InChI KeyYEXRLSXNWLNHQR-RGMNGODLSA-N
MDL NumberMFCD00039088
Common SynonymsH-Ala-pNA·HCl, Alanine-p-nitroanilide hydrochloride, S-2-amino-N-4-nitrophenyl propionamide hydrochloride
IUPAC Name(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
SMILES NotationCC(C(=O)NC1=CC=C(C=C1)N+[O-])N.Cl

Biological Function and Mechanism

L-Alanine 4-nitroanilide hydrochloride serves as a specific substrate for L-alanine aminopeptidase, an enzyme localized in bacterial cell walls responsible for cleaving L-alanine from various peptides . This biochemical reaction is the foundation for many of its applications in microbiology and beyond.

Enzymatic Reaction Mechanism

When interacting with L-alanine aminopeptidase, the compound undergoes a specific hydrolysis reaction:

  • The enzyme L-alanine aminopeptidase binds to L-Alanine 4-nitroanilide hydrochloride

  • Hydrolytic cleavage occurs at the amide bond

  • The reaction produces L-alanine and 4-nitroanilide

  • The released 4-nitroanilide causes a visible yellow color in bacterial suspensions

This colorimetric property makes the compound particularly valuable for enzyme assays and bacterial identification.

Applications in Scientific Research

L-Alanine 4-nitroanilide hydrochloride has diverse applications across multiple scientific disciplines, making it an essential reagent in modern research laboratories.

Microbiology and Bacterial Identification

One of the most significant applications of this compound is in the differential identification of gram-positive and gram-negative bacteria:

  • Significant L-alanine aminopeptidase activity is specifically observed in gram-negative microbes

  • The compound can be used as supporting evidence for gram classification of bacteria

  • When the substrate is split by L-alanine aminopeptidase, released 4-nitroanilide causes bacterial suspensions to turn yellow, providing a clear visual indicator

Biochemical Assays

The compound serves as a valuable substrate in enzyme assays:

  • Used particularly for studying proteases and peptidases

  • Allows researchers to measure enzyme activity effectively

  • Its chromogenic properties enable precise monitoring of enzyme kinetics

  • Serves as a substrate in assays focusing on L-alanine aminopeptidase activity

Pharmaceutical Development

In pharmaceutical research, L-Alanine 4-nitroanilide hydrochloride contributes to:

  • Drug formulation and testing processes

  • Development of new therapeutic agents targeting various diseases

  • Enhancement of drug discovery efficiency

  • Studies of aminopeptidase activity relevant to pharmaceutical targets

Analytical Chemistry

The compound has specific utilities in analytical chemistry:

  • Used in chromatographic techniques for separation and identification of amino acids and peptides

  • Aids in spectrophotometric analyses

  • Provides accurate analytical data for researchers studying protein and peptide chemistry

Research Findings and Scientific Studies

Multiple scientific studies have investigated the properties and applications of L-Alanine 4-nitroanilide hydrochloride, contributing to our understanding of this compound.

Effects of Metallic Cations on Enzymatic Hydrolysis

Research has examined how various metal ions affect the hydrolysis of L-alanine 4-nitroanilide by aminopeptidase M. Key findings include:

  • The involvement of metallic cations in the hydrolytic cleavage was investigated in 0.2 M Hepes-buffer (pH 7.0, 25°)

  • Highly purified enzyme shows no significant alteration of maximum hydrolysis rate at cobalt-II concentrations below 10⁻³ M

  • Higher concentrations of cobalt-II cause progressive inhibition rather than activation

  • The concentration-dependent inhibition varies with the length of preincubation

  • Other metal ions also exhibit concentration-dependent inhibition patterns

Tracking Enzymatic Hydrolysis

Studies have demonstrated the utility of nitroanilide substrates for monitoring protease kinetics:

  • Research has shown how 4-nitroanilide substrates can be used to quantify hydrolysis kinetics of serine proteases

  • The spectroscopic monitoring of enzymatic cleavage of the amide bond provides valuable kinetic data

  • Researchers have determined rates of hydrolysis by various serine proteases, including nattokinase, trypsin, and pepsin on simplified 4-nitroanilide colorimetric substrates

Research Data on Aminopeptidase Activity

Several studies have provided data on the specificity and activity profiles of enzymes using L-Alanine 4-nitroanilide hydrochloride:

EnzymeSubstrate ConcentrationReaction ConditionsFindingsReferences
Aminopeptidase M4 × 10⁻⁹ M0.2 M Hepes-buffer, pH 7.0, 25°CConcentration-dependent inhibition by Co²⁺ ions
Serine proteases (nattokinase)Not specifiedNot specifiedHydrolysis at rate of 25e-10 moles per hour
Serine proteases (trypsin)Not specifiedNot specifiedHydrolysis at rate of 4e-10 moles per hour

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